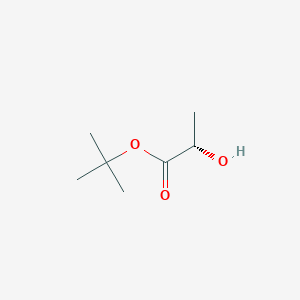

tert-Butyl (S)-(-)-lactate

描述

Significance of Chiral α-Hydroxy Esters in Asymmetric Catalysis and Synthesis

Chiral α-hydroxy esters, the class of molecules to which tert-butyl (S)-(-)-lactate belongs, are of paramount importance in the field of asymmetric synthesis. These compounds are valuable precursors for creating enantiomerically pure molecules, which is critical in drug development and materials science. pnas.orgchemimpex.com Optically pure α-hydroxycarboxylic acids and their derivatives are key starting materials for the enantioselective synthesis of a wide range of biologically active compounds. pnas.org

The development of catalytic asymmetric methods to produce these esters and their derivatives is a significant area of research. For instance, molybdenum-based catalysts have been shown to facilitate the enantioselective amination of readily accessible α-hydroxy esters to produce unnatural α-amino acid esters, which are vital in biochemistry and pharmaceutical science. d-nb.inforesearchgate.net Similarly, catalytic asymmetric Henry reactions using chiral copper(II) complexes can produce optically active β-nitro α-hydroxy esters. rsc.org The versatility of α-hydroxy esters is further demonstrated by their use in asymmetric intramolecular oxa-Michael additions, catalyzed by chiral potassium base systems, to form complex cyclic ethers. chemrxiv.org

Catalytic Systems for Asymmetric Reactions of α-Hydroxy Esters

| Catalyst Type | Reaction Type | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Chiral Molybdenum Complex with Chiral Phosphoric Acid (CPA) | Enantioselective Amination | Prochiral α-Hydroxy Esters | Synthesis of N-protected unnatural α-amino acid esters with high yield and enantioselectivity. | d-nb.inforesearchgate.net |

| Chiral Bisoxazoline–Copper(II) Complexes | Henry Reaction | α-Keto Esters and Nitromethane | Formation of optically active β-nitro α-hydroxy esters. | rsc.org |

| Chiral Vanadyl(V)-methoxide Complexes | Aerobic Oxidation (Kinetic Resolution) | α-Hydroxy Esters and Amides | Highly enantioselective kinetic resolution with high selectivity factors. | pnas.org |

| Chiral Crown Ether-Coordinated Potassium Base | Intramolecular Oxa-Michael Addition | ε- and ζ-Hydroxy-α,β-Unsaturated Esters | Efficient synthesis of cyclic ethers with high enantiomeric purity. | chemrxiv.org |

Stereochemical Purity and Enantiomeric Enrichment in Pharmaceutical and Advanced Materials Research

Stereochemical purity is a critical quality attribute in the pharmaceutical industry, largely due to the fact that enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. americanpharmaceuticalreview.comharvard.edunih.govlifechemicals.com The distinct three-dimensional arrangement of atoms in enantiomers leads to different interactions with chiral biological targets like enzymes and receptors. lifechemicals.com A tragic historical example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. lifechemicals.commdpi.com

This understanding has led to a strong regulatory preference for the development of single-enantiomer drugs over racemic mixtures. americanpharmaceuticalreview.comnih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and Health Canada require that the stereochemistry of chiral drugs be well-defined and that the enantiomeric purity be controlled and monitored throughout the manufacturing process and in the final drug product. nih.govcanada.ca This necessitates the development of robust analytical methods, such as chiral high-performance liquid chromatography (HPLC), to ensure the desired enantiomer is present in high purity and to limit the presence of the undesired enantiomer (the distomer). americanpharmaceuticalreview.comnih.gov

The demand for enantiomerically pure compounds extends to advanced materials research, where the chirality of a molecule can influence the macroscopic properties of the material, such as in the development of specialty polymers and coatings. chemimpex.com

Enantiomers: A Comparison of Properties

| Property | Relationship Between Enantiomers | Significance |

|---|---|---|

| Chemical Formula & Connectivity | Identical | Enantiomers have the same atoms connected in the same sequence. |

| Physical Properties (in achiral environments) | Identical (e.g., melting point, boiling point, density) | They are indistinguishable by standard physical tests. |

| Optical Activity | Equal and opposite rotation of plane-polarized light | This is a defining characteristic used for their identification (e.g., (+) vs. (-)). |

| Biological Activity (Pharmacology, Toxicology) | Can be vastly different | One enantiomer (eutomer) may be therapeutic while the other (distomer) may be inactive, less active, or toxic. nih.gov |

| Interaction with Chiral Reagents/Catalysts | Different rates of reaction | This difference is the basis for synthetic strategies like kinetic resolution and asymmetric synthesis. sciencenet.cn |

Historical Context of this compound as a Chiral Synthon

This compound is a prominent member of the "chiral pool," a collection of readily available, inexpensive, and enantiomerically pure compounds derived from natural sources. researchgate.net Its synthesis often starts from commercially available (S)-lactic acid or its ethyl ester, (S)-ethyl lactate (B86563), which are produced via fermentation. researchgate.netorgsyn.orgmdpi.com This accessibility has made it a popular chiral synthon—a building block used to introduce a specific stereocenter into a target molecule.

The use of this compound and its derivatives in organic synthesis is well-documented. For example, it has been converted into tert-butyl (2S)-(p-tolylsulfonyloxy)propionate, a reagent used for the direct N-alkylation of indoles to introduce a chiral substituent. researchgate.net It also serves as a precursor for more complex chiral building blocks. One notable transformation involves its conversion to (S)-2-(t-Butyldimethylsilyloxy)propanal, an intermediate that can be used in a variety of subsequent stereoselective reactions to build complex natural products. orgsyn.org Its application extends to the total synthesis of complex molecules like the marine macrolide aspergillide D and the natural product synrotolide, where the stereocenter from the lactate starting material is incorporated into the final structure. mdpi.comsemanticscholar.org The tert-butyl group is particularly useful as it can be removed under acidic conditions, often without disturbing other sensitive functional groups or the established stereocenter.

Key Synthetic Transformations Involving (S)-Lactate Derivatives

| Starting Material | Key Reagent/Reaction | Product/Intermediate | Application | Reference |

|---|---|---|---|---|

| (S)-Ethyl lactate | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | (S)-Ethyl 2-(t-butyldimethylsilyloxy)propanoate | Protection of the hydroxyl group for further transformations. | orgsyn.org |

| (S)-Ethyl lactate | Conversion to p-toluenesulfonyloxy derivative | tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate | Direct alkylation of indole (B1671886) derivatives. | researchgate.net |

| (S)-Ethyl lactate | Multi-step synthesis | Allyl alcohol intermediates | Total synthesis of synrotolide via Sharpless epoxidation. | mdpi.com |

| Methyl L-lactate | Multi-step synthesis | Chiral iodide fragment | Formal stereoselective synthesis of aspergillide D. | semanticscholar.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl (2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXMVXXFAJGOQO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301268997 | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13650-70-9 | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13650-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | t-Butyl (S)-(-)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl S Lactate and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis harnesses the high selectivity of enzymes to perform challenging chemical transformations. This approach is particularly effective for generating chiral molecules like tert-Butyl (S)-(-)-lactate, offering mild reaction conditions and high stereochemical control.

Lipase-Catalyzed Esterification and Transesterification Reactions

Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze esterification and transesterification reactions. The synthesis of lactate (B86563) esters through these enzymatic routes has been explored as a greener alternative to traditional chemical methods. acs.orgminciencias.gov.co Lipase (B570770) B from Candida antarctica, often immobilized and available commercially as Novozym 435, has been identified as a particularly effective biocatalyst for the synthesis of butyl lactate. wikipedia.org

Direct esterification involves the reaction of lactic acid with tert-butanol (B103910). However, this method can be limited by the reduced stability of the lipase in the presence of the acidic substrate and the water produced as a byproduct, especially in solvent-free systems. acs.org Transesterification, using a short-chain lactate ester like ethyl (S)-lactate as the starting material and reacting it with tert-butanol, often provides a more flexible and stable reaction environment, leading to higher yields. acs.org

Achieving high enantioselectivity in lipase-catalyzed reactions is paramount. The optimization of several key parameters is crucial to influence the enzyme's performance. These factors are interconnected and must be considered collectively to maximize both conversion and enantiomeric excess.

Temperature: Enzyme activity is highly dependent on temperature. For the synthesis of butyl lactate using Novozym 435, optimal temperatures have been reported to be around 70°C. wikipedia.org However, excessively high temperatures can lead to enzyme denaturation and loss of activity.

Solvent: The choice of solvent can significantly impact enzyme activity, stability, and substrate solubility. Lipases are known to function well in non-aqueous organic solvents. For lactate ester synthesis, solvents like supercritical carbon dioxide have been used to achieve high conversion rates. nih.gov

Substrate Molar Ratio: The ratio of the alcohol to the acyl donor can influence the reaction equilibrium. An excess of the alcohol is often used to drive the reaction towards product formation.

Water Activity (aw): Water plays a critical role in lipase-catalyzed reactions in organic media. A minimal amount of water is essential for maintaining the enzyme's active conformation. For butyl lactate synthesis, an optimal thermodynamic water activity of 0.060 has been reported. wikipedia.org

Table 1: Key Parameters for Optimization of Lipase-Catalyzed Reactions

| Parameter | General Effect on Reaction | Typical Optimized Values/Conditions for Lactate Ester Synthesis |

|---|---|---|

| Enzyme | Determines catalytic efficiency and selectivity. | Novozym 435 (Candida antarctica lipase B) |

| Temperature | Affects reaction rate and enzyme stability. | ~70°C |

| Solvent | Influences substrate solubility and enzyme conformation. | Supercritical CO₂, n-hexane |

| Water Activity (aw) | Crucial for maintaining enzyme's catalytic activity. | ~0.060 |

| Substrate Ratio | Shifts reaction equilibrium. | Excess of alcohol component |

The use of immobilized enzymes is a key strategy for making biocatalytic processes economically viable for industrial applications. Immobilization enhances the stability of the enzyme and simplifies its recovery and reuse over multiple reaction cycles. bath.ac.uk Novozym 435, which is lipase B from Candida antarctica immobilized on an acrylic resin, is a prime example of a successful commercial immobilized biocatalyst. nih.gov

Alcohol Dehydrogenase-Mediated Asymmetric Reductions for Precursors

An alternative and highly enantioselective chemoenzymatic route to chiral hydroxy esters involves the asymmetric reduction of a prochiral ketoester precursor. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols with high stereoselectivity. acs.org For the synthesis of this compound, the precursor would be tert-butyl pyruvate.

ADHs from various microorganisms, particularly from Lactobacillus species, have been shown to be effective for the synthesis of chiral alcohols and hydroxy esters. acs.org For example, an efficient whole-cell biotransformation process using Lactobacillus kefir was developed for the asymmetric synthesis of a related compound, tert-butyl (3R, 5S)-6-chloro-dihydroxyhexanoate, achieving a diastereomeric excess of >99%. orgsyn.org This demonstrates the potential of using ADHs for the highly stereoselective synthesis of this compound.

The performance of wild-type enzymes is not always optimal for industrial processes. Protein engineering techniques can be used to create mutant enzymes with improved activity, stability, and substrate specificity. A study on the synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate found that a tetrad mutant of Lactobacillus kefir ADH exhibited a 42-fold improvement in specific activity compared to the wild-type enzyme.

A major challenge in using ADHs on a large scale is the stoichiometric requirement for expensive nicotinamide (B372718) cofactors (NADH or NADPH). To overcome this, cofactor regeneration systems are employed. This typically involves using a second enzyme and a cheap sacrificial substrate to regenerate the consumed cofactor in situ. Common systems include:

Glucose/Glucose Dehydrogenase (GDH): Glucose is oxidized to gluconolactone, regenerating the cofactor.

Formate/Formate Dehydrogenase (FDH): Formate is oxidized to carbon dioxide, which is an advantageous system as the product is gaseous.

Computational design has also been used to engineer highly stable and soluble ADHs specifically for NADPH regeneration, demonstrating their efficiency in the synthesis of chiral alcohols when coupled with another ADH. orgsyn.org These strategies are crucial for the development of economically feasible and sustainable ADH-based processes.

Chemical Asymmetric Synthesis Routes

While chemoenzymatic methods offer high selectivity under mild conditions, chemical asymmetric synthesis provides a powerful alternative for the production of enantiomerically pure compounds like this compound. These methods often rely on the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction.

One of the most effective methods for the asymmetric synthesis of chiral α-hydroxy esters is the catalytic asymmetric hydrogenation of the corresponding α-ketoesters. In the case of this compound, this would involve the hydrogenation of tert-butyl pyruvate. Chiral ruthenium-phosphine complexes, such as those based on the BINAP ligand, have proven to be highly efficient catalysts for the reduction of β-ketoesters, achieving excellent enantioselectivity (often >97% ee). Similarly, asymmetric transfer hydrogenation, which uses a hydrogen donor like formic acid in place of H₂ gas, has been successfully applied to the reduction of levulinic acid and its esters using chiral ruthenium catalysts. acs.org

Another established strategy in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. bath.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. While widely used for various asymmetric transformations like aldol (B89426) and alkylation reactions, the application of chiral auxiliaries specifically for the synthesis of simple lactate esters is less common compared to catalytic methods. However, the principle remains a fundamental approach in the toolbox of asymmetric synthesis. researchgate.net

Table 2: Comparison of Asymmetric Synthesis Strategies for Chiral Hydroxy Esters

| Strategy | Description | Key Components | Advantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Direct reduction of a prochiral ketoester using H₂ gas and a chiral catalyst. | Chiral metal complexes (e.g., Ru-BINAP) | High efficiency, high enantioselectivity, catalytic. |

| Asymmetric Transfer Hydrogenation | Reduction using a hydrogen donor molecule (e.g., formic acid) and a chiral catalyst. | Chiral metal complexes, hydrogen donor | Milder reaction conditions (no high-pressure H₂). |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Evans oxazolidinones, pseudoephedrine | Predictable stereochemical control, well-established. |

Direct Esterification with tert-Butanol: Catalytic and Mechanistic Considerations

The direct esterification of lactic acid with tert-butanol presents a common yet challenging route for the synthesis of tert-butyl lactate. The reaction is typically catalyzed by strong acids, such as sulfuric acid, to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by tert-butanol. However, the bulky nature of the tert-butyl group introduces significant steric hindrance, which can impede the reaction rate.

Kinetic studies on the esterification of lactic acid with butanol isomers have provided insights into the reaction mechanism. The process is often modeled as a second-order reversible reaction. njit.edu The activation energy for the uncatalyzed reaction between lactic acid and n-butanol has been determined to be approximately 13,190 calories, while the catalyzed reaction has a slightly higher activation energy of 13,580 calories. njit.edu Another study on the continuous esterification of lactic acid with n-butanol reported a higher activation energy of 21,220 ± 715 cal for the uncatalyzed reaction and a lower activation energy of 10,870 ± 550 cal for the catalyzed reaction. njit.edu These findings highlight the significant role of catalysts in lowering the energy barrier for the reaction.

Transition-metal-substituted phosphotungstic acid salts have also been explored as heterogeneous catalysts for the synthesis of n-butyl lactate. scispace.com These catalysts offer the advantage of being easily separable from the reaction mixture, contributing to a more sustainable process. For instance, a series of catalysts, PW11MⅡ(H2O) where M can be Copper (Cu), Cobalt (Co), or Nickel (Ni), have been shown to be effective, with the copper-substituted catalyst exhibiting the highest conversion rate of 85.9%. scispace.com

The equilibrium of the esterification reaction is an important consideration. For the reaction of lactic acid with normal butanol, the equilibrium value was found to be 3.02 ± 0.13 and was independent of catalyst concentration and the molar ratio of reactants. njit.edu

A variety of catalysts can be employed to facilitate the direct esterification process. These include:

Strong inorganic acids like sulfuric acid.

Transition-metal-substituted phosphotungstic acid salts. scispace.com

Acidic ion-exchange resins. semanticscholar.orgresearchgate.net

Lewis acids.

Table 1: Comparison of Catalysts for n-Butyl Lactate Synthesis

| Catalyst | Reactants | Reaction Conditions | Conversion Rate (%) | Reference |

|---|---|---|---|---|

| PW11CuⅡ(H2O) | n-Butanol, Lactic Acid | 105°C, 2h, cyclohexane | 85.9 | scispace.com |

| PW11CoⅡ(H2O) | n-Butanol, Lactic Acid | 105°C, 2h, cyclohexane | 79.6 | scispace.com |

| PW11NiⅡ(H2O) | n-Butanol, Lactic Acid | 105°C, 2h, cyclohexane | 66.3 | scispace.com |

| Sn-CER | n-Butanol, Ammonium Lactate | - | 87.7 | researchgate.net |

Derivatization from (S)-Lactic Acid or its Esters

An alternative to direct esterification is the derivatization from (S)-lactic acid or its existing esters, such as ethyl (S)-lactate. This approach can offer advantages in terms of yield and purity. One method involves the conversion of commercial ethyl (S)-lactate to tert-butyl (2S)-(p-tolylsulfonyloxy)propionate, which can then be used to introduce a chiral substituent. researchgate.net This multi-step synthesis allows for the production of the desired tert-butyl ester in good yields. researchgate.net

The use of lactate esters as starting materials is advantageous due to their availability from renewable resources through fermentation processes. google.commdpi.com For example, ethyl lactate is an inexpensive and abundant raw material that can be produced from the fermentation of carbohydrates. google.com The hydroxyl group of these lactate esters is sufficiently reactive to undergo various chemical transformations. google.com

Chiral Auxiliary-Mediated Strategies Employing this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org this compound and its derivatives can serve as chiral building blocks in asymmetric synthesis. sigmaaldrich.comnih.gov The inherent chirality of the lactate moiety can be used to induce stereoselectivity in subsequent reactions.

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to produce enantiomerically pure compounds. researchgate.nettcichemicals.com These auxiliaries guide the formation of a specific stereoisomer, and can often be recovered and reused. wikipedia.org

While specific examples of this compound as a chiral auxiliary in Diels-Alder and radical reactions are not extensively detailed in the provided context, the general principles of chiral auxiliary-mediated reactions are applicable. In a Diels-Alder reaction, a chiral auxiliary attached to the dienophile can influence the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer of the product.

In the context of radical reactions, chiral auxiliaries can control the stereochemistry of bond formation involving radical intermediates. For instance, the stereoselective Cα alkylation of titanium(IV) enolates derived from chiral N-acyl oxazolidinones with tert-butyl peresters allows for the controlled introduction of alkyl groups. nih.gov This type of transformation, while not directly employing tert-butyl lactate as the auxiliary, demonstrates the principle of using a chiral moiety to direct the stereochemical outcome of a reaction involving radical-like intermediates. nih.gov

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization and scale-up considerations to ensure efficiency, safety, and economic viability. adesisinc.comiptsalipur.org

Key aspects of process optimization include maximizing yield, minimizing waste, and ensuring the scalability of the process. adesisinc.com This involves a detailed analysis of reaction parameters such as temperature, pressure, catalyst loading, and reaction time. mdpi.comresearchgate.net For instance, in the synthesis of n-butyl lactate, optimizing the molar ratio of butanol to lactic acid, reaction time, and catalyst amount is crucial for achieving high conversion rates. scispace.com

Reactive distillation is a technique that combines reaction and separation in a single unit, which can be particularly advantageous for equilibrium-limited reactions like esterification. semanticscholar.orgdatapdf.comresearchgate.net By continuously removing the products, the equilibrium can be shifted towards the product side, leading to higher conversions. datapdf.com This technique has been successfully applied to the synthesis of n-butyl lactate. datapdf.comresearchgate.net

Table 2: Key Considerations for Process Scale-Up

| Consideration | Description | Reference |

|---|---|---|

| Process Efficiency | Maximizing yield and minimizing waste to ensure economic viability. | adesisinc.com |

| Quality Control | Implementing rigorous testing and monitoring to maintain product purity and properties. | adesisinc.com |

| Energy Management | Utilizing energy-efficient technologies and process modifications to reduce environmental impact. | adesisinc.com |

| Raw Material Sourcing | Ensuring a consistent and reliable supply of high-quality raw materials. | adesisinc.com |

| Scalability and Flexibility | Designing processes that are adaptable to changes in production volume. | adesisinc.com |

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netjddhs.comjddhs.com The production of this compound can be made more sustainable by incorporating these principles.

One key aspect is the use of renewable raw materials. Lactic acid and its esters can be derived from the fermentation of biomass, making them attractive starting materials from a green chemistry perspective. google.commdpi.comchemrxiv.org

The choice of catalysts and solvents also plays a crucial role. Utilizing heterogeneous catalysts that can be easily recovered and reused minimizes waste. scispace.com The use of safer, environmentally benign solvents or even solvent-free reaction conditions is highly desirable. researchgate.netjddhs.com For instance, the synthesis of lactate ester methacrylates has been achieved in a solvent-free, one-pot approach using a reusable catalyst. chemrxiv.org

Mechanistic Investigations and Reaction Dynamics Involving Tert Butyl S Lactate

Stereoselective Alkylation and Substitution Mechanisms

The stereochemical outcome of alkylation and substitution reactions involving tert-Butyl (S)-(-)-lactate and related chiral compounds is a subject of significant mechanistic interest. The inherent chirality of the lactate (B86563) moiety can influence the stereochemistry of reactions at adjacent or remote positions.

In the context of sulfinyl compounds, stereoselective alkylation of prochiral sulfenates has been demonstrated. For instance, a protected cysteinesulfenate has been alkylated at the sulfur atom with diastereomeric ratios (dr's) as high as 95:5. Furthermore, when the electrophile itself is chiral, diastereoselective alkylation of simple arenesulfenates can occur with dr's often exceeding 9:1. acs.org The use of chiral phase-transfer catalysts, such as certain halogenated pentanidium salts, has enabled highly enantioselective alkylation of sulfenate anions, achieving enantiomeric excesses (ee) up to 99%, particularly for benzyl (B1604629) derivatives. acs.org

The Williamson ether synthesis, a classic substitution reaction, can be adapted for stereoselective processes. While the reaction of alcohols with alkyl halides in the presence of a base is a versatile method, the use of sulfonate esters as alkylating agents often leads to more facile substitution due to the better leaving group ability of sulfonates. thieme-connect.de For chiral secondary alcohols, methylation using methyl trifluoromethanesulfonate (B1224126) in the presence of a bulky, non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (B104953) can proceed in good to excellent yields without racemization. thieme-connect.de The bulky base is crucial to prevent N-methylation of the amine base itself. thieme-connect.de

Palladium-catalyzed annulation of allenes with vinylic halides that contain a nucleophilic group represents a regio- and stereoselective method for forming five- and six-membered rings. acs.org The proposed mechanism involves the formation of a vinylic palladium species, its addition to the allene, and subsequent intramolecular nucleophilic attack on the palladium, displacing it. acs.org Generally, the formation of six-membered rings is favored over five-membered rings in these transformations. acs.org

Role of this compound in Carbocation Stability and Reactivity

The tert-butyl group in this compound plays a significant role in reactions that proceed through carbocation intermediates. The stability of carbocations is a critical factor determining reaction rates and pathways. Carbocations are electron-deficient species with a positive charge on a carbon atom, making them highly reactive Lewis acids. masterorganicchemistry.combyjus.com Their geometry is typically trigonal planar, with the trivalent carbon being sp2 hybridized and possessing an empty p orbital. masterorganicchemistry.combyjus.com

The stability of carbocations is influenced by several factors, primarily the inductive effect and hyperconjugation of adjacent alkyl groups, as well as resonance stabilization. masterorganicchemistry.comfiveable.me More substituted carbocations are generally more stable. libretexts.org For instance, a tertiary carbocation, like the tert-butyl cation, is more stable than a secondary carbocation, which in turn is more stable than a primary carbocation. libretexts.orgquora.com This increased stability arises from the electron-donating nature of the alkyl groups, which helps to delocalize the positive charge. byjus.comquora.com Hyperconjugation, the overlap of filled σ-bonds (usually C-H or C-C) with the empty p-orbital of the carbocation, is a key stabilizing interaction. fiveable.me The more alkyl groups attached to the carbocation, the greater the potential for hyperconjugation and thus the greater the stability. fiveable.me

In reactions such as Friedel-Crafts alkylation, which proceeds via an electrophilic aromatic substitution mechanism, a carbocation is generated from an alkyl halide using a Lewis acid catalyst. cerritos.edu The use of a tertiary halide, such as tert-butyl chloride, is advantageous as it forms a relatively stable tertiary carbocation, which limits the likelihood of carbocation rearrangements to more stable structures. cerritos.edu Such rearrangements, common with less stable carbocations, can complicate the product mixture. libretexts.orgcerritos.edu The stability of the tert-butyl cation, for example, is significantly greater than that of the methyl cation. byjus.com

The tert-butyl group's influence extends to reactions where it is part of the substrate, as in tert-butylbenzene. The steric hindrance provided by the bulky tert-butyl group can be exploited to control the position and extent of further alkylation, helping to prevent overalkylation of the aromatic ring. cerritos.edu

Hydrolysis and Transesterification Reaction Kinetics and Mechanisms

The hydrolysis of alkyl lactates, such as this compound, is a reaction of significant interest, particularly concerning its kinetics and mechanism. The hydrolysis process can be described by three distinct kinetic stages: an initial neutral hydrolysis, followed by autocatalytic hydrolysis, and finally, reaching equilibrium. chemrxiv.orgacs.org

In the initial phase, uncatalyzed hydrolysis occurs where the ester reacts with water in the absence of an added acid catalyst. acs.org As the reaction progresses, lactic acid is produced, which then acts as a catalyst, accelerating the hydrolysis in an autocatalytic fashion. chemrxiv.orgacs.org This continues until the system reaches equilibrium with the reverse esterification reaction. chemrxiv.org The rate of hydrolysis is dependent on the initial concentrations of the lactate ester and water. chemrxiv.org

Studies on the hydrolysis of methyl and ethyl lactate have shown that temperature and initial lactate concentration significantly impact the reaction kinetics. chemrxiv.orgacs.org Lower temperatures and higher initial lactate concentrations can lead to a longer induction period, where negligible hydrolysis is observed, and a longer time to reach equilibrium. chemrxiv.orgacs.org For example, at 1.5 °C, a 60 wt% methyl lactate solution remained stable for 35 days, while an 80 wt% solution showed no signs of hydrolysis for 160 days. chemrxiv.orgacs.org

The mechanism of acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. acs.org A dual kinetic regime has been proposed to describe the hydrolysis behavior. At lower lactate concentrations (below 10 mol%), a rate law derived from the conventional ester hydrolysis mechanism is effective. However, at higher concentrations, the rate-determining step appears to involve an additional water molecule. chemrxiv.org

Transesterification, the conversion of one ester to another, can be catalyzed by either acids or bases. masterorganicchemistry.com Under acidic conditions, the mechanism follows a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) sequence. masterorganicchemistry.com Basic-catalyzed transesterification proceeds through a two-step addition-elimination mechanism, initiated by the nucleophilic attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com

Table 1: Effect of Temperature and Initial Concentration on the Hydrolysis of Methyl Lactate An interactive data table should be generated here based on the source data to show the relationship between temperature, initial concentration, and time to equilibrium.

| Temperature (°C) | Initial Concentration (wt%) | Time to Equilibrium (days) |

| 40 | 30 | <14 |

| 22 | 80 | 100 |

| 15 | - | >220 (longer than at 22°C) |

| 1.5 | 15-45 | 300-340 |

| 1.5 | 60 | 300-340 |

| 1.5 | 80 | >380 |

Metal-Catalyzed Transformations and Ligand Effects

Metal catalysts play a crucial role in a variety of transformations involving esters and other functional groups, with the choice of metal and ligand significantly influencing the reaction's efficiency and selectivity.

In the synthesis of n-butyl lactate via esterification, transition-metal-substituted phosphotungstates of the formula K6[PW11O39M(H2O)] (where M = Cu, Co, Ni) have been employed as heterogeneous Lewis acid catalysts. researchgate.netscispace.com The catalytic activity of these compounds stems from the Lewis acidic sites created by the coordinated transition metal ion after activation by heating to remove the water molecule. scispace.com The catalytic performance was found to be in the order of Cu > Co > Ni, with the copper-containing catalyst affording the highest conversion rate. researchgate.netscispace.com For instance, under optimized conditions (105°C, 2 hours, with a butanol to lactic acid molar ratio of 2:1), the conversion rates were 85.9% for the Cu catalyst, 79.6% for Co, and 66.3% for Ni. scispace.com These catalysts demonstrated good reusability, with no significant loss of activity after three cycles. scispace.com

The choice of ligand is critical in controlling the outcome of metal-catalyzed cross-coupling reactions. acs.org In the context of forming stereogenic centers, chiral ligands are employed to induce enantioselectivity. acs.org For example, in the palladium-catalyzed cross-coupling of a thioester with an organozinc reagent, a chiral phosphoramidite (B1245037) ligand was used to achieve high enantioselectivity. acs.org The mechanism of such reactions can involve a stereoconvergent oxidative addition, where the catalyst favors the formation of one stereoisomer, or a rapid equilibrium between diastereomeric transition-metal complexes, with one reacting preferentially. acs.org

The development of metal-catalyzed silylene transfer reactions has provided a mild and functional-group-tolerant method for the synthesis of silacyclopropanes. nih.gov Di-tert-butylsilylene can be transferred from a cyclohexene (B86901) silacyclopropane (B577268) to another alkene using a metal salt catalyst, such as AgOTf or AgOC(O)CF3. nih.gov This transformation can occur at low temperatures and proceeds stereospecifically and diastereoselectively. nih.gov

Table 2: Conversion Rates for the Synthesis of n-Butyl Lactate with Different Metal Catalysts An interactive data table should be generated here based on the source data to show the conversion rates for each metal catalyst.

| Metal Catalyst (M in K6[PW11O39M(H2O)]) | Conversion Rate (%) |

| Cu | 85.9 |

| Co | 79.6 |

| Ni | 66.3 |

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating reaction mechanisms, allowing for the detailed study of reaction pathways and the characterization of transition states. mq.edu.aubath.ac.uk These methods range from electronic structure calculations, such as ab initio and density functional theory (DFT), to molecular mechanics and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches. bath.ac.ukresearchgate.net

For the tert-butylation of phenol (B47542) with tert-butyl alcohol over a zeolite catalyst, computational studies have elucidated the reaction mechanism. researchgate.net The formation of a π-complex from isobutene (formed from the dehydration of tert-butyl alcohol) is a key step. The transition state for the protonation of isobutene is a tert-butyl carbonium ion, which is more stable than the corresponding secondary carbonium ion that would be formed from 2-butene. researchgate.net

In the study of nucleophilic substitution reactions, computational methods can be used to calculate potential energy surfaces as a function of the bond-forming and bond-breaking distances. bath.ac.uk This allows for the visualization of the reaction pathway and the identification of the transition state. bath.ac.uk For reactions occurring in solution, the effect of the solvent can be modeled using continuum models or by explicitly including solvent molecules in the calculation. mq.edu.au

Molecular dynamics simulations are particularly useful for studying the behavior of molecules in solution and at interfaces. nih.gov For instance, simulations have been used to investigate the interactions between proteins, excipients, and tert-butyl alcohol in formulations. nih.gov These studies have suggested that the denaturing effect of tert-butyl alcohol on some proteins is related to its tendency to accumulate near the protein surface, particularly around positively charged residues. nih.gov

In the context of metal-catalyzed reactions, DFT calculations are frequently used to characterize the catalytic cycle. dtu.dk For the ruthenium-catalyzed dehydrogenation of a primary alcohol to a carboxylic acid, a plausible catalytic cycle was characterized using DFT. The proposed mechanism involved coordination of the alcohol to the metal, β-hydride elimination, nucleophilic attack of hydroxide (B78521) on the coordinated aldehyde, and a second β-hydride elimination to yield the carboxylate. dtu.dk

Applications of Tert Butyl S Lactate in Advanced Synthetic Chemistry

As a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of tert-butyl (S)-(-)-lactate makes it an excellent starting material or intermediate for the synthesis of complex molecules where specific stereochemistry is crucial. lookchem.comcymitquimica.com Its utility as a chiral building block is demonstrated in the enantioselective synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active molecules. lookchem.com

Synthesis of Enantiopure α-Hydroxy-α-methyl Carboxylic Acids

The synthesis of enantiopure α-hydroxy-α-methyl carboxylic acids is a significant application of this compound. These structural motifs are present in numerous natural products and pharmacologically active compounds. A general method for producing these enantiopure non-natural alpha-amino acids involves the use of a key intermediate derived from L-glutamic acid: tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate. nih.gov This chiral aldehyde undergoes Wittig reactions with various ylides to create a range of δ,ε-unsaturated alpha-amino acids. nih.gov This methodology has been successfully applied to the synthesis of (S)-2-amino-oleic acid. nih.gov

Preparation of Chiral Intermediates for Bioactive Compounds

This compound serves as a crucial starting point for the synthesis of various chiral intermediates that are subsequently used to build bioactive compounds. For instance, it is a key component in the synthesis of the cholesterol-lowering drugs atorvastatin (B1662188) and rosuvastatin. researchgate.net The intermediate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH), is a valuable chiral synthon produced through the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH). researchgate.net

Furthermore, a method has been developed for the synthesis of indole (B1671886) derivatives with a chiral substituent at the nitrogen atom. researchgate.net This involves the direct alkylation of indole derivatives with tert-butyl (2S)-(p-tolylsulfonyloxy)propionate, which is synthesized from commercial ethyl (S)-lactate. researchgate.net This approach provides a route to enantiopure alanine (B10760859) residues within heterocyclic systems like indoles. researchgate.net

The table below illustrates the application of this compound derivatives in the synthesis of various chiral intermediates.

| Starting Material | Reagent/Method | Chiral Intermediate | Application |

| (S)-lactic acid, ethyl (S)-lactate, or alanine | Multiple steps | tert-butyl (2S)-(p-tolylsulfonyloxy)propionate | Alkylation of indoles |

| tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) | Asymmetric reduction using alcohol dehydrogenases | tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) | Synthesis of atorvastatin and rosuvastatin |

| L-glutamic acid | Protection and selective reduction | tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate | Synthesis of non-natural α-amino acids |

Utilization as a Chiral Auxiliary for Inducing Stereoselectivity

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary guides the formation of a new stereocenter in the substrate, leading to a high degree of stereoselectivity. Methyl (S)-lactate has been recognized for its effectiveness as a chiral auxiliary in reactions like the Diels-Alder reaction. umanitoba.ca

Asymmetric Synthesis of Heterocyclic Systems

The principles of asymmetric synthesis are fundamental to creating enantiomerically pure compounds. univpancasila.ac.id In the context of heterocyclic systems, chiral auxiliaries derived from lactate (B86563) esters play a significant role. For example, the β-lactam ring is a valuable chiral synthon for creating diverse heterocyclic systems. researchgate.net While direct examples of this compound as the auxiliary are less common in the provided results, the effectiveness of the related methyl (S)-lactate in inducing asymmetry in reactions like 1,3-dipolar cycloadditions to form azabicyclo compounds highlights the potential of this class of auxiliaries. umanitoba.ca

Precursor for Advanced Polymeric Materials and Liquid Crystals

The applications of this compound extend beyond small molecule synthesis into the realm of materials science. Its derivatives can be used as monomers or building blocks for the creation of advanced polymers and liquid crystalline materials. researchgate.net

The introduction of a nonpolar tert-butyl side group can increase the free volume and hydrophobicity of polyetherimides (PEIs). acs.org While not a direct application of this compound, this illustrates the desirable properties the tert-butyl group can impart to a polymer. More directly, star-shaped poly(tert-butyl acrylate) has been synthesized using atom transfer radical polymerization (ATRP), demonstrating the utility of tert-butyl acrylate (B77674) derivatives in creating complex polymer architectures. researchgate.net Furthermore, the depolymerization of polylactide (PLA) in the presence of various alcohols, including those that could lead to tert-butyl lactate, offers a pathway to recycle and create new polymeric materials. tamu.edu

The synthesis of four-armed liquid crystals has been achieved using both "arm-first" and "core-first" methodologies, where linear arms are synthesized and then connected to a core. researchgate.net This suggests a potential route where a derivative of this compound could be incorporated into the arms of such liquid crystalline structures.

Synthesis of Poly(lactic acid) (PLA) and its Copolymers

Poly(lactic acid) (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources. The properties of PLA, such as crystallinity and degradation rate, are heavily influenced by the stereochemical purity of its monomer, lactide. This compound, as a derivative of L-lactic acid, serves as a crucial chiral precursor for producing the high-purity L-lactide necessary for synthesizing highly crystalline poly(L-lactic acid) (PLLA). sci-hub.senih.gov

The typical industrial route to high molecular weight PLA involves the ring-opening polymerization (ROP) of the cyclic dimer, lactide. sci-hub.semdpi.com This process begins with the condensation of lactic acid to form low molecular weight oligomers. These oligomers are then depolymerized under vacuum to yield the lactide monomer. sci-hub.se Using enantiomerically pure precursors like this compound is essential for controlling the stereochemistry of the resulting lactide (L-lactide, D-lactide, or meso-lactide), which in turn dictates the final properties of the polymer. sci-hub.se Polymers with high levels of the L-isomer are used to create crystalline products, whereas the inclusion of D-isomers leads to more amorphous materials. sci-hub.se

While direct polycondensation of lactic acid is possible, it typically yields low molecular weight polymers. sci-hub.se The ROP of lactide, facilitated by precursors like this compound, is the preferred method for achieving the high molecular weight PLA required for demanding applications. sci-hub.setandfonline.com Various catalysts and initiators can be used for the ROP, and the choice significantly affects the polymer's molecular weight and properties. mdpi.com

Table 1: PLA Synthesis Overview

| Synthesis Method | Precursor Role | Key Advantage | Resulting Polymer |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Source for high-purity L-lactide monomer | Production of high molecular weight PLA | Crystalline PLLA with enhanced mechanical strength sci-hub.se |

Development of Chiral Mesogens (Liquid Crystals)

The inherent chirality of this compound makes it an excellent building block for the synthesis of chiral liquid crystals, also known as chiral mesogens. These materials are of significant interest for their unique electro-optical properties and applications in display technologies. The lactate unit introduces a chiral center into the molecular structure, which can induce the formation of tilted (chiral smectic C, SmC) and twisted (chiral nematic or cholesteric, N) liquid crystal phases. tandfonline.comacs.org

Researchers have synthesized numerous enantiopure chiral materials by incorporating a lactate-derived chiral tail into the molecular architecture of liquid crystals. tandfonline.comresearchgate.net For instance, a series of low molecular weight chiral liquid crystals was synthesized using (L)-(−)-n-butyl lactate. acs.org The introduction of this chiral moiety led to the observation of ferroelectric SmC* phases and other mesophases like smectic A (SmA) and cholesteric (N*) phases. tandfonline.comacs.org The specific synthetic route, such as the Mitsunobu reaction, is chosen to control the stereochemical configuration at the asymmetric carbon, ensuring the desired chiral properties in the final molecule. acs.org

The structural variations, such as the length of alkyl chains attached to the molecule, systematically affect the liquid crystalline properties, demonstrating the tunability of these materials. tandfonline.com

Table 2: Liquid Crystalline Properties of a Chiral Compound Derived from (L)-(-)-n-Butyl Lactate

| Compound | Structure | Phase Transitions (°C) | Mesophases Observed |

|---|---|---|---|

| Example Compound | Characterized by a −COOR* chiral chain where R* = −*CH(CH₃)COOC₄H₉ | C ↔ 115 ↔ SmC* ↔ 135 ↔ SmA ↔ 163 ↔ I | Crystalline (C), Chiral Smectic C (SmC*), Smectic A (SmA), Isotropic Liquid (I) acs.org |

Data synthesized from findings on structurally similar compounds reported in the literature.

Contributions to Medicinal Chemistry and Pharmaceutical Formulations

In the pharmaceutical industry, chirality is a paramount concern, as the physiological activity of a drug is often exclusive to one of its enantiomers. This compound serves as a valuable chiral building block in the synthesis of complex, enantiomerically pure pharmaceutical compounds. biosynth.comchemimpex.com

Chiral Scaffolds for Drug Discovery and Development

This compound is employed as a chiral scaffold, a molecule upon which more complex, biologically active structures are built. Its defined stereocenter provides a starting point for asymmetric synthesis, ensuring that the final drug molecule has the correct three-dimensional arrangement for optimal interaction with its biological target. chemimpex.comresearchgate.net The tert-butyl group can offer steric hindrance, which may protect adjacent functional groups or influence the conformation of the molecule, and can also enhance properties like solubility and stability. chemimpex.comhyphadiscovery.com This makes it an ideal intermediate for creating libraries of chiral compounds for drug screening and for the development of new chemical entities. biosynth.comchemscene.com For example, it has been used in asymmetric Mannich-type reactions to prepare chiral tetrahydroquinoline derivatives, which are important skeletons in many bioactive natural and synthetic products. researchgate.net

Stereoselective Synthesis of Pharmacologically Active Compounds

The stereoselective synthesis of drugs ensures that only the desired, active enantiomer is produced, avoiding potential side effects or inactivity associated with the other enantiomer. This compound and its derivatives are instrumental in achieving this stereocontrol.

A significant application is in the synthesis of key chiral intermediates for widely used drugs. For instance, tert-butyl esters of hydroxylated hexanoates are critical precursors for the synthesis of the side chains of cholesterol-lowering statin drugs, such as atorvastatin and rosuvastatin. nih.govresearchgate.net The synthesis of tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a valuable chiral synthon for these statins, is achieved through highly selective enzymatic reduction, underscoring the importance of the tert-butyl lactate structure in complex pharmaceutical manufacturing. researchgate.net Similarly, chiral tetrahydroquinoline derivatives, prepared using an N-arylimino R-(+)-t-butyl lactate ester, have shown potent anti-hyperalgesic activity in animal models of chronic pain, demonstrating a direct link from the chiral starting material to a pharmacologically active compound. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Poly(lactic acid) (PLA) |

| Poly(L-lactic acid) (PLLA) |

| L-lactide |

| D-lactide |

| meso-lactide |

| (L)-(-)-n-butyl lactate |

| Atorvastatin |

| Rosuvastatin |

| tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate |

| N-arylimino R-(+)-t-butyl lactate ester |

| Tetrahydroquinoline |

Analytical Methodologies for Purity and Enantiomeric Excess Determination

Chiral Chromatography Techniques for Enantiomer Separation

Chiral chromatography stands as the cornerstone for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, thus, separation. The choice of the chiral selector, the column, and the mobile phase are critical for achieving optimal resolution.

Chiral Gas Chromatography (GC) on Chiral Stationary Phases

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds like tert-butyl (S)-(-)-lactate. The separation is achieved by using a capillary column coated with a chiral stationary phase (CSP). researchgate.nethplc.sk Cyclodextrin (B1172386) derivatives are among the most common and effective CSPs for this purpose. researchgate.nethplc.skgcms.cz These cyclic oligosaccharides form inclusion complexes with the enantiomers, and the stability of these transient diastereomeric complexes differs, leading to their separation. researchgate.nethplc.sk

The selection of the specific cyclodextrin derivative and the operational parameters of the GC system are crucial for successful enantiomeric resolution. For instance, a study on the enantioseparation of lactate (B86563) esters could employ a Chirasil-type stationary phase, where the chiral selector is anchored to a polysiloxane backbone, enhancing the thermal stability and performance of the column. researchgate.net The choice between α-, β-, and γ-cyclodextrins, and their various chemical modifications, can significantly impact the enantioselectivity. hplc.skgcms.cz The oven temperature is a key parameter to optimize, as lower temperatures often lead to better separation by increasing the enantioselectivity, albeit at the cost of longer analysis times. gcms.cz

While direct analysis on a chiral column is preferred for its simplicity, derivatization of the analyte can sometimes be employed to enhance volatility or improve chiral recognition by the stationary phase. researchgate.net However, for this compound, its inherent volatility makes it a suitable candidate for direct chiral GC analysis.

Chiral High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the enantiomeric separation of a broad range of compounds, including lactate esters. mdpi.comnih.govymc.co.jp This method relies on chiral stationary phases (CSPs) that create a chiral environment, enabling the differential interaction and separation of enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly popular and effective for this purpose. ymc.co.jpnih.govscience.gov

The successful separation of this compound enantiomers by chiral HPLC is highly dependent on the careful optimization of the mobile phase and column conditions. mdpi.comymc.co.jp The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol, significantly influences the retention and resolution of the enantiomers. mdpi.comgoogle.com The proportion of the polar modifier is a critical parameter that needs to be fine-tuned to achieve optimal separation. ymc.co.jp

Additives to the mobile phase, such as acids or bases, can also play a crucial role in improving peak shape and resolution, particularly for acidic or basic analytes. ymc.co.jp For instance, in the separation of acidic compounds, the addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is common. ymc.co.jp

The column temperature is another important parameter that can be adjusted to optimize the separation. mdpi.comresearchgate.net While many separations are performed at room temperature, controlling the column temperature can enhance selectivity and efficiency. mdpi.comresearchgate.net The flow rate of the mobile phase also affects the analysis time and resolution, with lower flow rates sometimes leading to better separation. chromatographyonline.com

A systematic approach to method development often involves screening a variety of chiral columns with different stationary phases and a set of standard mobile phases to identify the most promising conditions for a given separation. ymc.co.jphplc.eu

Table 1: Exemplary Chiral HPLC Method Parameters for Lactate Ester Separation

| Parameter | Condition | Reference |

| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) | researchgate.net |

| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) | researchgate.net |

| Flow Rate | 0.5 mL/min | mdpi.com |

| Detection | UV at 210 nm | google.com |

| Temperature | Room Temperature | mdpi.com |

This table provides an example of conditions that have been successful for the separation of lactate ester enantiomers and can serve as a starting point for the analysis of this compound.

The enantiomeric purity of this compound can be determined using either direct or indirect chiral separation methods in HPLC. nih.govmdpi.com

Direct chiral separation is the most common and preferred approach. mdpi.com It involves the direct injection of the analyte onto a chiral column, where the enantiomers are separated based on their differential interactions with the chiral stationary phase (CSP). nih.gov This method is advantageous due to its simplicity and the avoidance of derivatization steps, which can sometimes introduce analytical errors. nih.gov A wide variety of CSPs are commercially available, offering a high probability of finding a suitable column for the direct resolution of a given pair of enantiomers. nih.gov

Indirect chiral separation , on the other hand, involves the derivatization of the enantiomeric analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.comnih.gov These diastereomers, having different physical and chemical properties, can then be separated on a standard, achiral HPLC column. mdpi.com This approach can be beneficial when direct methods fail or when enhanced detection sensitivity is required. nih.gov However, the indirect method has potential drawbacks, including the need for a highly enantiomerically pure CDA and the possibility of kinetic resolution during the derivatization reaction, which could lead to inaccurate results. nih.gov For the analysis of lactate esters, direct methods are generally favored.

Supercritical Fluid Chromatography (SFC) for Chiral Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. nih.govchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.govresearchgate.net The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to liquid chromatography. chromatographyonline.comresearchgate.net

For chiral analysis, SFC is often coupled with the same polysaccharide-based chiral stationary phases (CSPs) used in HPLC. nih.gov The addition of a small amount of a polar co-solvent, or "modifier," such as methanol (B129727) or ethanol, to the supercritical CO₂ is typically necessary to achieve elution and optimize selectivity. nih.govchromatographyonline.com The composition of the mobile phase (the ratio of CO₂ to modifier) and other parameters like backpressure and temperature are critical for achieving optimal enantiomeric resolution. chromatographyonline.comnih.gov

SFC can offer complementary selectivity to HPLC, meaning that a separation that is difficult in HPLC might be readily achieved in SFC, and vice versa. chromatographyonline.com This makes SFC a valuable tool in a comprehensive method development strategy for chiral analysis. The technique has been successfully applied to the enantioseparation of a wide range of chiral compounds, including those relevant to the analysis of lactate esters. chromatographyonline.comnih.gov

Table 2: Comparison of Chromatographic Techniques for Chiral Analysis

| Technique | Advantages | Disadvantages | Typical Application for this compound |

| Chiral GC | High efficiency, suitable for volatile compounds | Requires analyte to be thermally stable and volatile | Direct analysis due to its volatility |

| Chiral HPLC | Wide applicability, numerous stationary phases available | Can use significant amounts of organic solvents | Direct separation on polysaccharide-based columns |

| Chiral SFC | Fast analysis, reduced organic solvent consumption, "green" technique | Requires specialized equipment | A rapid and efficient alternative to HPLC |

Spectroscopic Methods for Enantiomeric Purity

While chromatography is the primary tool for separating and quantifying enantiomers, spectroscopic methods can also provide valuable information regarding enantiomeric purity. farmaciajournal.com These methods often rely on the use of a chiral auxiliary that interacts with the enantiomers to produce diastereomeric species with distinct spectroscopic signatures.

One of the most powerful spectroscopic techniques for determining enantiomeric excess is Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers of a chiral analyte can exhibit separate signals in the NMR spectrum. nih.govrsc.org The integration of these signals allows for the direct quantification of the enantiomeric ratio. nih.gov For lactate esters, chiral derivatizing agents that form diastereomeric esters or amides can be employed. rsc.org The resulting diastereomers will have distinct chemical shifts in their ¹H or ¹³C NMR spectra, enabling the determination of the enantiomeric excess of the original lactate ester. rsc.org

While not a separation technique, spectroscopic methods like NMR provide a complementary approach for the verification of enantiomeric purity. farmaciajournal.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Ligands

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric composition of chiral molecules like this compound. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, by introducing a chiral auxiliary, the enantiomers can be converted into diastereomers or diastereomeric complexes, which are distinguishable by NMR. researchgate.netresearchgate.net

This differentiation is typically achieved using chiral solvating agents (CSAs) or chiral shift reagents (CSRs). researchgate.net Chiral shift reagents, often paramagnetic lanthanide complexes, induce significant chemical shift differences in the signals of the transient diastereomeric complexes formed with each enantiomer. researchgate.netnih.gov This allows for the direct quantification of the enantiomeric excess by integrating the distinct signals corresponding to the (S) and (R) enantiomers. unine.ch Even in the absence of paramagnetic metals, other chiral solvating agents can be used to create a chiral environment, leading to the separation of enantiomeric signals (anisochrony), which can be observed in both ¹H and ¹³C NMR spectra. acs.orgtcichemicals.com

The interaction between the chiral ligand and the enantiomers of tert-butyl lactate creates two transient diastereomeric species, [(S)-lactate-(chiral ligand)] and [(R)-lactate-(chiral ligand)], which have different magnetic environments and thus distinct NMR signals. The protons on tert-butyl lactate, particularly the methine proton (CH) and the protons of the tert-butyl group, are sensitive to this change and will exhibit separate peaks for each enantiomer in the presence of the chiral agent. The ratio of the integrated areas of these separated peaks directly provides the enantiomeric ratio. researchgate.net

| Parameter | Description | Expected Outcome for this compound Analysis |

| Principle | Enantiomers form transient diastereomeric complexes with a chiral solvating agent or shift reagent, leading to distinguishable NMR signals. researchgate.net | The (S) and (R) enantiomers of tert-butyl lactate will exhibit separate signals for corresponding protons (e.g., methine C-H, tert-butyl C(CH₃)₃). |

| Chiral Auxiliaries | Chiral Solvating Agents (CSAs), Chiral Lanthanide Shift Reagents (e.g., Yb complexes). researchgate.netnih.gov | The chiral auxiliary interacts with the lactate, causing chemical shift non-equivalence. Paramagnetic reagents can cause significant shifts but may also lead to signal broadening. nih.govtcichemicals.com |

| Quantification | The enantiomeric excess (ee) is calculated from the ratiometric analysis of the integral areas of the discriminated peaks for the two enantiomers. researchgate.net | A sample of pure this compound would ideally show only one set of signals, while a racemic or impure sample would show two, with the integral ratio reflecting the enantiomeric composition. |

| Key Protons | Protons closest to the chiral center or interaction site show the largest chemical shift difference (Δδ). | The methine proton (CH-OH) and the tert-butyl protons are primary reporters for enantiomeric differentiation. |

Advanced Approaches for Trace Enantiomeric Impurity Detection

While NMR spectroscopy is effective for determining bulk enantiomeric composition, it often lacks the sensitivity required to detect and quantify trace enantiomeric impurities, which is crucial for quality control in industries like pharmaceuticals. mdpi.com Regulatory authorities often mandate the quantification of the unwanted enantiomer to levels as low as 0.1%. mdpi.comnih.gov To meet these stringent requirements, more advanced and sensitive analytical techniques are employed.

Capillary Electrophoresis (CE) has emerged as a potent method for chiral separations with high efficiency and resolution. mdpi.com In this technique, a chiral selector is added to the background electrolyte. The enantiomers of tert-butyl lactate would form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus separation. researchgate.net Highly sulfated cyclodextrins are commonly used as chiral selectors, enabling the baseline separation and detection of an unwanted (R)-enantiomer at levels of 0.1% or lower. nih.gov Chiral ionic liquids, such as L-alanine tert-butyl ester lactate, have also been used as part of dual chiral selector systems in CE to improve resolution. researchgate.net

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is another cornerstone for sensitive enantiomeric purity analysis. sigmaaldrich.commdpi.com Specific columns, such as the Astec® CHIROBIOTIC® R, which is based on a macrocyclic glycopeptide, are designed for the enantio-resolution of hydrophilic acids like lactic acid and their derivatives. sigmaaldrich.com Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides exceptional sensitivity and selectivity, allowing for the quantification of D- and L-lactic acid enantiomers at very low concentrations. sigmaaldrich.com

Gas Chromatography (GC) , particularly when combined with mass spectrometry (GC-MS), offers another high-sensitivity approach. This method often involves the derivatization of the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral GC column. For instance, lactic acid enantiomers can be derivatized with L-menthol, and the resulting diastereomeric esters are then separated and quantified by GC-MS. researchgate.net

| Analytical Method | Principle | Chiral Selector / Derivatizing Agent | Reported Sensitivity/Application | Reference |

| Capillary Electrophoresis (CE) | Differential migration of transient diastereomeric complexes in an electric field. | Highly sulphated β-cyclodextrin | Detection of 0.1% or less of the unwanted enantiomer. | nih.gov |

| HPLC-MS/MS | Chromatographic separation on a chiral stationary phase followed by sensitive mass spectrometric detection. sigmaaldrich.com | Astec® CHIROBIOTIC® R (macrocyclic glycopeptide CSP) | High sensitivity and precision for quantifying lactic acid enantiomers in complex matrices. | sigmaaldrich.com |

| Supercritical Fluid Chromatography (SFC) | Chromatographic separation using a supercritical fluid as the mobile phase, often providing better resolution than HPLC. mdpi.com | Chiral stationary phases (e.g., Chiralpak® AD-3) | Offers striking selectivity and better resolution for lactate-based chiral compounds compared to HPLC. | mdpi.com |

| GC-MS | Separation of diastereomeric derivatives on an achiral column. researchgate.net | L-menthol (chiral derivatizing agent) | Suitable for the selective analysis of lactic acid enantiomers in biological samples after derivatization. | researchgate.net |

Computational Chemistry and Molecular Modeling Studies of Tert Butyl S Lactate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of tert-Butyl (S)-(-)-lactate. These calculations can determine the molecule's three-dimensional structure, the distribution of electron density, and the energies of its molecular orbitals.

Detailed QM studies specifically on this compound are not extensively available in public literature; however, the principles can be understood from studies on similar molecules, such as methyl lactate (B86563). For a molecule like tert-butyl lactate, QM calculations would typically be used to:

Determine Conformational Isomers: Identify the most stable geometric arrangements of the molecule by analyzing the potential energy surface. The rotation around the C-O and C-C single bonds leads to various conformers, and their relative energies dictate the molecule's preferred shape.

Analyze Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to predict sites for electrophilic and nucleophilic attack. For tert-butyl lactate, the MEP map would show negative potential around the carbonyl and hydroxyl oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the hydroxyl hydrogen. Such maps are valuable for understanding intermolecular interactions like hydrogen bonding. acs.org

Calculate Reactivity Descriptors: Quantify global and local reactivity indices, such as electronegativity, hardness, and softness, to predict the molecule's behavior in chemical reactions.

While specific values for this compound are not cited, these QM-derived properties are essential for predicting its reactivity in both chemical and enzymatic transformations.

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound in different environments, particularly in solution. These simulations model the movement of every atom in a system over time, providing detailed information on solvation structures and intermolecular forces.

MD simulations can elucidate:

Solvation Shell Structure: How solvent molecules, such as water or organic solvents, arrange themselves around the solute molecule. The bulky tert-butyl group significantly influences the local solvent structure compared to smaller lactate esters.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the lactate's hydroxyl and carbonyl groups and the surrounding solvent molecules. The stability and lifetime of these bonds are critical to the molecule's solubility and reactivity.

Intermolecular Interactions in Biocatalysis: In the context of enzyme catalysis, MD simulations are used to study the dynamics of the enzyme itself. For instance, simulations of Candida rugosa lipase (B570770), an enzyme used for the kinetic resolution of lactate esters, have been performed at various pressures. researchgate.net These simulations revealed changes in the enzyme's geometry, which helps to rationalize the observed decrease in enantioselectivity under high pressure. researchgate.net Understanding the enzyme's flexibility and dynamics is key to comprehending how a substrate like tert-butyl lactate fits into the active site and interacts with catalytic residues.

Although direct MD simulation studies of tert-butyl lactate in various solvents are not prominent in the literature, the use of MD to probe the environment where it reacts (i.e., an enzyme's active site) is a powerful application of the technique. researchgate.net

Prediction of Physicochemical Properties Relevant to Synthesis and Application

Computational methods, including Quantitative Structure-Property Relationship (QSPR) models, can predict a wide range of physicochemical properties of a molecule before it is synthesized or tested in a lab. These predictions are valuable for process design, safety assessment, and application screening.

For this compound, these methods could predict properties such as:

| Physicochemical Property | Relevance to Synthesis and Application |

| Boiling Point | Important for purification by distillation and for defining reaction conditions. |

| Vapor Pressure | Relates to volatility and is crucial for handling and process safety. |

| Solubility | Determines suitable solvents for reactions, extractions, and formulations. |

| Viscosity | Affects fluid handling, mixing, and mass transfer in reactor systems. |

| Refractive Index | A useful property for characterization and quality control. |

While specific, comprehensive QSPR studies for tert-butyl lactate are not readily found, research on similar compounds like methyl and butyl lactate demonstrates the utility of these predictive models. dur.ac.uk For instance, theoretical studies on methyl lactate have successfully predicted its density and phase equilibria, showcasing the reliability of these computational approaches. dur.ac.uk Such data is invaluable for designing and optimizing synthetic processes like reactive distillation for butyl lactate production. acs.org

Elucidation of Enzyme-Substrate Interactions in Biocatalysis

Computational modeling is a cornerstone in understanding how enzymes achieve their remarkable specificity. For this compound, modeling its interaction with enzymes like lipases provides critical insights into the mechanism of enantioselective biocatalysis.